molecular formula C10H14N2O B1598378 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol CAS No. 25110-79-6

1-Methyl-5-(3-pyridyl)-2-pyrrolidinol

Cat. No.: B1598378
CAS No.: 25110-79-6
M. Wt: 178.23 g/mol
InChI Key: OTHOSUVCRYJGFQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is a chemical compound known for its presence as a metabolite of nicotine. It is structurally characterized by a pyrrolidine ring substituted with a methyl group and a pyridyl group. This compound is significant in various fields, including pharmacology and toxicology, due to its role in nicotine metabolism and its potential biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol typically involves the reduction of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone.

    Reduction: As mentioned, it can be synthesized through the reduction of its corresponding pyrrolidinone.

    Substitution: The pyridyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol involves its interaction with nicotinic acetylcholine receptors in the brain. It is believed to exert neuroprotective effects by activating the Akt/GSK3/synaptophysin pathway, which enhances synaptic density and function in brain regions associated with learning and memory .

Comparison with Similar Compounds

    Nicotine: The parent compound from which 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is derived.

    1-Methyl-5-(3-pyridyl)-2-pyrrolidinone: The oxidized form of this compound.

    Nornicotine: Another metabolite of nicotine with similar biological activities.

Uniqueness: this compound is unique due to its specific role as a nicotine metabolite and its potential neuroprotective effects. Unlike nicotine, it does not have the same addictive properties, making it a subject of interest for therapeutic applications .

Properties

IUPAC Name

1-methyl-5-pyridin-3-ylpyrrolidin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9-10,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHOSUVCRYJGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400754
Record name 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25110-79-6
Record name 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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